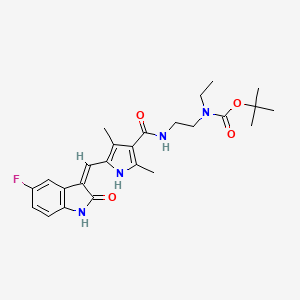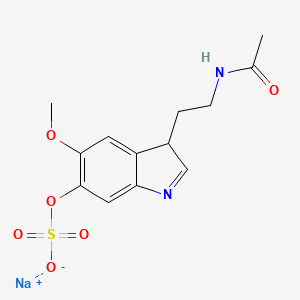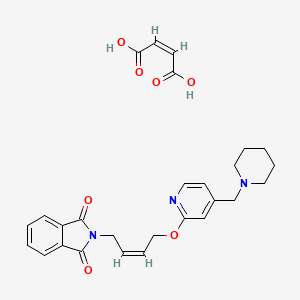
(S)-Carisbamate-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Carisbamate-d4 is a deuterated form of (S)-Carisbamate, a compound known for its potential therapeutic applications, particularly in the treatment of neurological disorders. The deuterium atoms in this compound replace the hydrogen atoms, which can lead to differences in metabolic stability and pharmacokinetics compared to its non-deuterated counterpart.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Carisbamate-d4 typically involves the incorporation of deuterium atoms into the molecular structure of (S)-Carisbamate. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms using deuterated reagents under specific conditions.
Deuterated Precursors: Utilizing deuterated starting materials in the synthesis process to ensure the incorporation of deuterium atoms in the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium in the presence of deuterated solvents.
Purification Techniques: Employing advanced purification methods such as chromatography to isolate and purify the deuterated compound.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-Carisbamate-d4 can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions where functional groups are replaced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens, acids, and bases are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(S)-Carisbamate-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies involving deuterium-labeled molecules to understand reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to investigate the effects of deuterium substitution on biological processes.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders such as epilepsy and neuropathic pain.
Industry: Utilized in the development of deuterium-enriched pharmaceuticals to enhance drug stability and efficacy.
Wirkmechanismus
The mechanism of action of (S)-Carisbamate-d4 involves its interaction with specific molecular targets and pathways in the body. The deuterium atoms can influence the compound’s metabolic stability and interaction with enzymes, potentially leading to prolonged therapeutic effects. The exact molecular targets and pathways may include ion channels and neurotransmitter receptors involved in neurological functions.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds: (S)-Carisbamate-d4 can be compared with other deuterated and non-deuterated analogs to highlight its uniqueness. Similar compounds include:
(S)-Carisbamate: The non-deuterated form, which may have different pharmacokinetic properties.
Deuterated Anticonvulsants: Other deuterated compounds used in the treatment of neurological disorders.
Uniqueness: The incorporation of deuterium atoms in this compound can lead to improved metabolic stability and reduced side effects compared to its non-deuterated counterpart. This makes it a valuable compound in both research and therapeutic applications.
Eigenschaften
CAS-Nummer |
1292841-50-9 |
|---|---|
Molekularformel |
C₉H₆D₄ClNO₃ |
Molekulargewicht |
219.66 |
Synonyme |
(1S)-1-(2-Chlorophenyl-d4)-1,2-ethanediol 2-Carbamate; JNJ 10234094-d4; RWJ 333369-d4; YKP 509-d4; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide-d11](/img/structure/B1146911.png)



